molecular formula C19H17NO4 B570461 Fmoc-Homoserine lactone CAS No. 116857-07-9

Fmoc-Homoserine lactone

Cat. No.: B570461
CAS No.: 116857-07-9
M. Wt: 323.348
InChI Key: VVPJFGZZHSVGJF-KRWDZBQOSA-N
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Description

Fmoc-Homoserine lactone is a derivative of homoserine lactone, which is a type of molecule involved in quorum sensing in bacteria. Quorum sensing is a process by which bacteria communicate with each other using chemical signals to coordinate their behavior, such as biofilm formation and virulence. This compound is often used in peptide synthesis due to its ability to protect the amino group during the synthesis process.

Scientific Research Applications

Fmoc-Homoserine lactone has a wide range of applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for the amino group.

    Biology: Studied for its role in quorum sensing and bacterial communication.

    Medicine: Investigated for its potential in developing new antibiotics and anti-virulence therapies.

    Industry: Used in the production of peptides and proteins for various industrial applications.

Mechanism of Action

Target of Action

Fmoc-Homoserine lactone, a derivative of N-acyl-homoserine lactones (AHLs), primarily targets bacterial cells . AHLs are recognized as effective agents for regulating bacterial growth and metabolism . They are the most common class of autoinducer used by Gram-negative bacteria .

Mode of Action

The mode of action of this compound is through a process called quorum sensing (QS) . QS relies on the release of small molecules (auto-inducers) by bacteria that accumulate in the environment depending on bacterial cell density . These molecules interact with their targets and result in changes in gene expression and physiology of bacterial populations .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial communication and regulation . These include pathways related to the production of virulence factors, biofilm formation, and exoenzyme production . AHLs also play a significant role in mediating nitrogen transformation processes including nitrification, denitrification, and anaerobic ammonium oxidation (anammox) .

Pharmacokinetics

It is known that these molecules are small and diffusible, allowing them to accumulate in the environment depending on bacterial cell density .

Result of Action

The result of this compound’s action is the regulation of gene expression and physiology of bacterial populations . This regulation can lead to changes in bacterial growth, metabolism, and the production of virulence factors . It can also impact the host’s immune system and contribute to homeostasis .

Action Environment

The action of this compound is influenced by environmental factors . For instance, AHLs are favored to accumulate in rhizospheric environments, where they mediate bacterial diversity and soil nitrogen cycling . Furthermore, changes in environmental conditions such as pH and organic carbon content can significantly correlate with AHL levels .

Future Directions

Research into Fmoc-Homoserine lactone and related compounds is ongoing, with a focus on understanding their role in bacterial communication and exploring their potential applications. For example, enzymes that can degrade or modify acyl-homoserine lactones have drawn considerable interest for their ability to interfere with bacterial communication processes .

Biochemical Analysis

Biochemical Properties

Fmoc-Homoserine lactone interacts with various enzymes, proteins, and other biomolecules. It is recognized as an effective agent for regulating bacterial growth and metabolism . The compound plays a significant role in nitrogen transformation processes, including nitrification, denitrification, and anaerobic ammonium oxidation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound interacts with host cells and contributes to gut homeostasis .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. Proteobacteria use acyl-homoserine lactone molecules as autoinducers to sense population density and modulate gene expression . The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins bind to AHLs to regulate QS-dependent gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. The compound could be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Homoserine lactone typically involves the protection of the amino group of homoserine lactone with a fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved through the following steps:

    Protection of the Amino Group: The amino group of homoserine lactone is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.

    Cyclization: The protected homoserine is then cyclized to form the lactone ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Fmoc-Homoserine lactone undergoes various chemical reactions, including:

    Oxidation: The lactone ring can be oxidized to form different derivatives.

    Reduction: The lactone ring can be reduced to form the corresponding hydroxy acid.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products:

    Oxidation Products: Oxidized derivatives of the lactone ring.

    Reduction Products: Hydroxy acids.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • N-butyryl homoserine lactone
  • N-hexanoyl homoserine lactone
  • N-octanoyl homoserine lactone

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S)-2-oxooxolan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPJFGZZHSVGJF-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164201
Record name 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116857-07-9
Record name 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116857-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-[(3S)-tetrahydro-2-oxo-3-furanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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